molecular formula C21H26N4O2 B11038311 4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B11038311
M. Wt: 366.5 g/mol
InChI Key: FCSGGAIIXMJFHC-UHFFFAOYSA-N
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Description

4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound known for its diverse applications in scientific research and industry This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core.

    Introduction of the Anilino Group: The anilino group is introduced via nucleophilic substitution reactions, where aniline reacts with the quinazolinone intermediate.

    Addition of the Dimethyl Group: The dimethyl group is typically introduced through alkylation reactions using dimethyl sulfate or similar reagents.

    Attachment of the Tetrahydro-2-furanylmethylamino Group: This step involves the reaction of the quinazolinone intermediate with tetrahydro-2-furanylmethylamine under controlled conditions to ensure the correct attachment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.

Biology

In biological research, 4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer agent, due to its ability to inhibit specific pathways involved in cell proliferation. It is also being investigated for its anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazoline: Shares the quinazoline core but lacks the dimethyl and tetrahydro-2-furanylmethylamino groups.

    7,8-dihydroquinazolinone: Similar core structure but different substituents.

    2-[(tetrahydro-2-furanylmethyl)amino]quinazolinone: Lacks the anilino and dimethyl groups.

Uniqueness

4-anilino-7,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other quinazolinone derivatives.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-anilino-7,7-dimethyl-2-(oxolan-2-ylmethylamino)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C21H26N4O2/c1-21(2)11-16-18(17(26)12-21)19(23-14-7-4-3-5-8-14)25-20(24-16)22-13-15-9-6-10-27-15/h3-5,7-8,15H,6,9-13H2,1-2H3,(H2,22,23,24,25)

InChI Key

FCSGGAIIXMJFHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)NCC3CCCO3)NC4=CC=CC=C4)C

Origin of Product

United States

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